4'-(Methylsulfonyl)acetanilide
Overview
Description
4’-(Methylsulfonyl)acetanilide is an organic compound with the molecular formula C₉H₁₁NO₃S and a molecular weight of 213.254 g/mol . It is also known by its IUPAC name, N-[4-(methylsulfonyl)phenyl]acetamide . This compound is characterized by the presence of a methylsulfonyl group attached to the para position of an acetanilide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
4’-(Methylsulfonyl)acetanilide can be synthesized through the reaction of aniline with acetic anhydride to form acetanilide, followed by sulfonation with methylsulfonyl chloride . The reaction conditions typically involve dissolving aniline in a suitable solvent such as xylene, adding acetic anhydride, and allowing the reaction to proceed at elevated temperatures. The resulting acetanilide is then treated with methylsulfonyl chloride in the presence of a base to yield 4’-(methylsulfonyl)acetanilide .
Industrial Production Methods
Industrial production methods for 4’-(methylsulfonyl)acetanilide are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same key steps: acetanilide formation followed by sulfonation. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
4’-(Methylsulfonyl)acetanilide undergoes several types of chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Reagents like sulfuric acid or chlorosulfonic acid are used for sulfonation reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted acetanilide derivatives depending on the electrophile used.
Scientific Research Applications
4’-(Methylsulfonyl)acetanilide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4’-(methylsulfonyl)acetanilide involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its ability to undergo electrophilic aromatic substitution reactions, which allow it to interact with various biological molecules. The methylsulfonyl group enhances the compound’s reactivity and facilitates its binding to target proteins and enzymes .
Comparison with Similar Compounds
Similar Compounds
Acetanilide: The parent compound without the methylsulfonyl group.
4’-Nitroacetanilide: Similar structure with a nitro group instead of a methylsulfonyl group.
4’-Chloroacetanilide: Contains a chloro group in place of the methylsulfonyl group.
Uniqueness
4’-(Methylsulfonyl)acetanilide is unique due to the presence of the methylsulfonyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This group enhances the compound’s solubility and stability, making it a valuable intermediate in various chemical and pharmaceutical applications .
Properties
IUPAC Name |
N-(4-methylsulfonylphenyl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3S/c1-7(11)10-8-3-5-9(6-4-8)14(2,12)13/h3-6H,1-2H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJYUABJSWXGSAO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60292823 | |
Record name | 4'-(Methylsulfonyl)acetanilide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60292823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22821-80-3 | |
Record name | N-[4-(Methylsulfonyl)phenyl]acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22821-80-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 85737 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022821803 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 22821-80-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=85737 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4'-(Methylsulfonyl)acetanilide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60292823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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